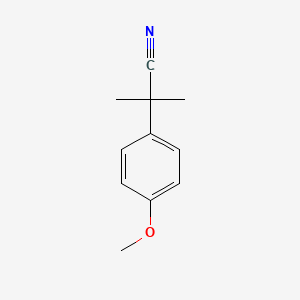

2-(4-Methoxyphenyl)-2-methylpropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCRUVGWQJYTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276955 | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-07-5 | |

| Record name | 5351-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHOXY-PHENYL)-2-METHYL-PROPIONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanenitrile (CAS: 5351-07-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and a review of the potential biological activities of 2-(4-methoxyphenyl)-2-methylpropanenitrile. This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a nitrile compound containing a methoxyphenyl group. Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 5351-07-5 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(p-Methoxyphenyl)-2-methylpropionitrile, α,α-Dimethyl-p-methoxyphenylacetonitrile | [1] |

| Appearance | Not available | |

| Boiling Point | 284.9 °C at 760 mmHg (Predicted) | |

| Density | 1.009 g/cm³ (Predicted) | |

| Refractive Index | 1.502 (Predicted) | |

| Solubility | Not available |

Synthesis

A plausible and efficient method for the synthesis of this compound is the methylation of 4-methoxyphenylacetonitrile. This reaction involves the deprotonation of the benzylic position followed by nucleophilic attack on a methylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methoxyphenylacetonitrile

-

Sodium hydride (NaH) or other suitable strong base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Addition of Starting Material: A solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.

Workflow Diagram:

Caption: A workflow diagram for the synthesis of this compound.

Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | d | 2H | Ar-H (ortho to C(CH₃)₂CN) |

| ~ 6.90 | d | 2H | Ar-H (ortho to OCH₃) |

| ~ 3.80 | s | 3H | OCH ₃ |

| ~ 1.70 | s | 6H | C(CH ₃)₂ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | C -OCH₃ |

| ~ 132.0 | Ar-C (quaternary) |

| ~ 128.0 | Ar-C H |

| ~ 123.0 | C N |

| ~ 114.0 | Ar-C H |

| ~ 55.0 | OC H₃ |

| ~ 40.0 | C (CH₃)₂CN |

| ~ 27.0 | C(C H₃)₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 2240 | C≡N stretch (nitrile) |

| ~ 3050-3000 | C-H stretch (aromatic) |

| ~ 2980-2850 | C-H stretch (aliphatic) |

| ~ 1610, 1510 | C=C stretch (aromatic) |

| ~ 1250, 1030 | C-O stretch (aryl ether) |

Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 175 | [M]⁺ (Molecular Ion) |

| 160 | [M - CH₃]⁺ |

| 134 | [M - C(CH₃)₂]⁺ |

| 108 | [C₇H₈O]⁺ |

Biological Activity and Potential Applications

While there is no specific biological activity data reported for this compound, several studies have investigated the biological effects of structurally related methoxyphenyl nitrile derivatives. These studies suggest that this class of compounds may possess antimicrobial and cytotoxic properties.

Antimicrobial Activity of Related Compounds

Research on various methoxyphenyl-containing nitrile compounds has demonstrated their potential as antimicrobial agents. Studies have shown that these compounds can exhibit inhibitory activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cellular processes within the microorganisms.

Cytotoxic Effects of Related Compounds

Certain methoxyphenyl acrylonitrile derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. These studies indicate that the presence of the methoxyphenyl and nitrile moieties can contribute to the anticancer properties of these molecules. The potential mechanism of action may involve the induction of apoptosis or the inhibition of cell proliferation pathways.

Signaling Pathway Diagram (Hypothetical):

Caption: A hypothetical signaling pathway illustrating the potential cytotoxic mechanism of methoxyphenyl nitrile derivatives.

It is important to note that the biological activities of related compounds do not guarantee similar effects for this compound. Further experimental investigation is required to determine its specific pharmacological profile.

Safety Information

Based on available data, this compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Users should handle this compound with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, a practical synthesis approach, and an overview of the potential biological activities based on related structures. The availability of experimental spectroscopic and biological data in the future will be crucial for a more complete characterization and to unlock the full potential of this molecule.

References

physical and chemical properties of 2-(4-Methoxyphenyl)-2-methylpropanenitrile

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported data with predicted values and generalized experimental protocols based on analogous compounds.

Chemical Identity and Physical Properties

This compound, also known as 2-(p-anisyl)isobutyronitrile, is an aromatic nitrile compound. Its core structure consists of a propanenitrile backbone substituted with a methyl group and a 4-methoxyphenyl group at the second carbon position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Citation |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5351-07-5 | PubChem[1] |

| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| Appearance | Light yellow to yellow liquid | ChemicalBook[2] |

| Boiling Point | 111-113 °C | ChemicalBook[2] |

| Density (Predicted) | 1.009 ± 0.06 g/cm³ | ChemicalBook[2] |

| Melting Point | Not available in cited literature | |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and benzene.[3] Insoluble in water. | Inferred from related compounds |

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Spectrum | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 6.8-7.5 ppm. - Methyl protons: A singlet at approximately δ 1.7 ppm. - Methoxyphenyl protons: A singlet at approximately δ 3.8 ppm.[4][5] |

| ¹³C NMR | - Nitrile carbon (C≡N): δ 120-125 ppm. - Quaternary carbon: δ 35-45 ppm. - Aromatic carbons: δ 114-160 ppm. - Methyl carbons: δ 25-30 ppm. - Methoxyphenyl carbon: δ 55 ppm.[6][7][8] |

| IR Spectroscopy | - Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2230-2250 cm⁻¹. - Aromatic C-H stretch: Bands above 3000 cm⁻¹. - Aliphatic C-H stretch: Bands below 3000 cm⁻¹. - C-O stretch (ether): A strong band in the region of 1250 cm⁻¹. - Aromatic C=C bends: Bands in the 1450-1600 cm⁻¹ region.[9][10][11] |

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the nitrile group and the methoxy-substituted benzene ring.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-methoxyphenyl)-2-methylpropanoic acid, or the amide intermediate.

-

Reduction: The nitrile group can be reduced to a primary amine, 1-amino-2-(4-methoxyphenyl)-2-methylpropane, using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Oxidation: The aromatic ring can undergo oxidation under strong oxidizing conditions. The methoxy group may also be susceptible to cleavage under harsh acidic conditions.

-

Stability: The compound is expected to be stable under normal storage conditions, sealed in a dry environment at room temperature.[2] It is likely sensitive to strong acids and bases.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. However, a general synthetic approach and purification strategy can be inferred from procedures for analogous compounds.

Synthesis

A plausible synthetic route involves the reaction of 4-methoxyphenylacetonitrile with a methylating agent in the presence of a strong base.

General Protocol for the Synthesis of 2-Aryl-2-methylpropanenitriles:

-

Reaction Setup: To a solution of 4-methoxyphenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The reaction mixture is stirred at this temperature for a period to allow for the complete deprotonation of the benzylic proton, forming the corresponding carbanion.

-

Alkylation: Two equivalents of a methylating agent, such as methyl iodide (CH₃I), are added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification

The crude product can be purified by vacuum distillation to obtain the pure this compound.[12]

Analytical Methods

The purity and identity of the synthesized compound can be confirmed using the following analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Information

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Classification:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

Conclusion

This technical guide summarizes the available . While specific experimental data is limited, the provided information, based on a combination of reported data, predicted values, and analogous compound behavior, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully characterize this compound.

References

- 1. This compound | C11H13NO | CID 219166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5351-07-5 [m.chemicalbook.com]

- 3. Sixty Solvents [chem.rochester.edu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzeneacetonitrile(140-29-4) IR Spectrum [chemicalbook.com]

- 10. Benzeneacetonitrile, 3-fluoro- [webbook.nist.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanenitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanenitrile, a notable nitrile derivative, holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, characterized by a methoxy-substituted phenyl ring and a gem-dimethyl group adjacent to the nitrile functionality, makes it a versatile precursor and building block for more complex molecular structures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential applications in research and drug development, grounded in established scientific principles.

Physicochemical Properties and Molecular Structure

This compound is a compound with the molecular formula C₁₁H₁₃NO.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5351-07-5 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Boiling Point | 111-113 °C | |

| Density | 1.009 ± 0.06 g/cm³ | |

| XLogP3-AA | 2.5 | [1] |

| SMILES | CC(C)(C#N)C1=CC=C(C=C1)OC | [1] |

The molecular structure of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the methylation of its precursor, 4-methoxyphenylacetonitrile. This method is based on the principle of carbanion formation at the α-carbon to the nitrile group, followed by nucleophilic attack on a methylating agent.

Synthesis of the Precursor: 4-Methoxyphenylacetonitrile

A common and efficient method for synthesizing 4-methoxyphenylacetonitrile is from anisyl alcohol.

Reaction: Anisyl alcohol → Anisyl chloride → 4-Methoxyphenylacetonitrile

Step-by-step protocol:

-

In a flask equipped with a stirrer, combine 138 g (1 mole) of anisyl alcohol with 248 ml of concentrated hydrochloric acid.

-

Stir the mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the lower layer (anisyl chloride).

-

Dry the anisyl chloride over 20 g of granular calcium chloride for approximately 30 minutes and then filter.

-

In a separate 2-liter three-necked round-bottomed flask fitted with a stirrer and a reflux condenser, place the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.

-

Heat the mixture under reflux with vigorous stirring for 16–20 hours.

-

After cooling, filter the reaction mixture with suction and wash the solid with 200 ml of acetone.

-

Distill the combined filtrates to remove the acetone.

-

Dissolve the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water.

-

Dry the benzene solution over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure to obtain 4-methoxyphenylacetonitrile.

Final Synthesis: this compound

Reaction: 4-Methoxyphenylacetonitrile + 2 CH₃I → this compound

Step-by-step protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 14.7 g (0.1 moles) of 4-methoxyphenylacetonitrile in 150 ml of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 2.2 equivalents of a strong base, such as lithium diisopropylamide (LDA) or sodium amide, while maintaining the temperature at -78 °C. The formation of the carbanion can be observed by a color change.

-

After the addition of the base, allow the reaction to stir for 30 minutes at -78 °C.

-

Slowly add 2.2 equivalents of methyl iodide.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 100 ml).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Key steps in the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methyl groups, signals in the aromatic region corresponding to the protons on the phenyl ring, and a singlet for the three protons of the methoxy group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon attached to the nitrile group, the carbons of the methyl groups, the aromatic carbons, and the methoxy carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹. Other expected signals include those for aromatic C-H stretching and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 175.23, along with fragmentation patterns corresponding to the loss of methyl and other functional groups.

Applications in Research and Drug Development

The utility of this compound in research, particularly in drug development, is primarily as a chemical intermediate. Its precursor, 4-methoxyphenylacetonitrile, is a known building block in the synthesis of various pharmaceuticals, including antidepressants.

A significant application lies in its potential as a precursor for pharmacologically active molecules. For instance, a structurally related compound is a key intermediate in the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, a derivative of the antidepressant Venlafaxine. This highlights the value of the 2-(4-methoxyphenyl) moiety in constructing compounds with therapeutic potential. The nitrile group itself is a versatile functional group that can be converted into amines, carboxylic acids, or amides, which are common functionalities in drug molecules.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid ingestion, inhalation, and contact with skin and eyes.

-

In case of accidental ingestion, seek immediate medical attention.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 4-Methoxyphenylacetonitrile: A Crucial Intermediate for Pharma Synthesis. [Link]

-

ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

PrepChem. Preparation of 4-methoxyphenylacetonitrile. [Link]

- Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

-

NIST. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. National Institute of Standards and Technology. [Link]

Sources

Spectroscopic Profile of 2-(4-Methoxyphenyl)-2-methylpropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Methoxyphenyl)-2-methylpropanenitrile. Due to the limited availability of public experimental spectra, this guide presents predicted data based on established spectroscopic principles and computational models. It is intended to serve as a reference for the identification and characterization of this molecule.

Spectroscopic Data Summary

The structural elucidation of this compound, with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol , relies on a combination of spectroscopic techniques. The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet | 2H | Aromatic H (ortho to C(CH₃)₂CN) |

| ~6.90 | Doublet | 2H | Aromatic H (meta to C(CH₃)₂CN) |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~1.70 | Singlet | 6H | -C(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Aromatic C (-OCH₃) |

| ~132 | Aromatic C (quaternary) |

| ~128 | Aromatic CH (ortho to C(CH₃)₂CN) |

| ~123 | -C≡N |

| ~114 | Aromatic CH (meta to C(CH₃)₂CN) |

| ~55 | -OCH₃ |

| ~40 | -C(CH₃)₂ |

| ~28 | -C(CH₃)₂ |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2940 | Medium | C-H stretch (alkane) |

| ~2240 | Medium | C≡N stretch (nitrile) |

| ~1610, 1510 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Abundance | Assignment |

| 175 | High | [M]⁺ (Molecular ion) |

| 160 | High | [M - CH₃]⁺ |

| 134 | Medium | [M - C(CH₃)₂ + H]⁺ |

| 108 | Medium | [C₇H₈O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between pulses.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the carbon-13 NMR spectrum on a 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Use proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to a range of 0-220 ppm.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a solid or a high-boiling liquid, it can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer.

-

Parameters:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or a clean salt plate/KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in determining the structure of an organic molecule.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Logical relationship of spectroscopic data for structure elucidation.

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile from p-Methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methoxyphenyl)-2-methylpropanenitrile, a valuable intermediate in the development of various pharmaceuticals. The synthesis involves the gem-dimethylation of the alpha-carbon of p-methoxyphenylacetonitrile. This document details the chemical principles, experimental protocols, and characterization of the final product.

Reaction Principle

The core of this synthesis is the alkylation of the α-carbon of p-methoxyphenylacetonitrile. The methylene group adjacent to both the nitrile and the phenyl ring is acidic due to the electron-withdrawing nature of the cyano group and the resonance stabilization of the resulting carbanion by the aromatic ring. Treatment with a strong, non-nucleophilic base deprotonates this carbon, forming a resonance-stabilized carbanion. This nucleophilic carbanion then readily undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, such as methyl iodide. To achieve dimethylation, a molar excess of both the base and the methylating agent is employed to ensure the second methylation occurs after the first.

Experimental Protocol: α,α-Dimethylation of p-Methoxyphenylacetonitrile

This protocol is adapted from established methods for the α-alkylation of benzyl cyanides.[1]

Materials:

-

p-Methoxyphenylacetonitrile (C₉H₉NO)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with an inert gas (nitrogen or argon).

-

Base Addition: Sodium hydride (a slight molar excess relative to the two protons to be removed) is carefully added to the flask. Anhydrous DMF is then added to create a suspension.

-

Deprotonation: The flask is cooled in an ice bath. A solution of p-methoxyphenylacetonitrile in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride. The mixture is then allowed to stir at room temperature for a specified period to ensure complete deprotonation.

-

Methylation: The reaction mixture is cooled again in an ice bath. Methyl iodide (a molar excess) is added dropwise. After the addition is complete, the reaction is allowed to proceed at room temperature. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | p-Methoxyphenylacetonitrile | |

| Reagents | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Yield | High conversion and yield are reported for similar reactions. | [1] |

| Molecular Formula | C₁₁H₁₃NO | [2] |

| Molecular Weight | 175.23 g/mol | [2] |

Characterization of this compound

Physical Properties:

| Property | Value | Reference |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 111-113 °C | [3] |

| Density | 1.009 ± 0.06 g/cm³ (Predicted) | [3] |

| CAS Number | 5351-07-5 | [2] |

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' splitting pattern of a p-substituted benzene ring.

-

Methoxy Protons: A singlet around δ 3.8 ppm, integrating to 3H.

-

Methyl Protons: A singlet around δ 1.5-1.7 ppm, integrating to 6H, corresponding to the two equivalent methyl groups at the α-position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Carbons: Signals in the aromatic region (typically δ 114-160 ppm). The carbon bearing the methoxy group will be the most downfield.

-

Nitrile Carbon: A signal for the cyano group carbon (C≡N) typically appears in the range of δ 120-125 ppm.

-

Quaternary Carbon: The α-carbon bearing the two methyl groups will appear as a quaternary signal.

-

Methoxy Carbon: A signal for the methoxy carbon around δ 55 ppm.

-

Methyl Carbons: A signal for the two equivalent methyl carbons.

IR (Infrared) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹ characteristic of a nitrile group.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption in the 1240-1260 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of a methyl group (M-15), and cleavage of the benzylic bond.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

IUPAC name for 2-(4-Methoxyphenyl)-2-methylpropanenitrile

2-(4-Methoxyphenyl)-2-methylpropanenitrile: A Technical Overview of its Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: this compound[1]

Introduction

This compound is an α-aryl nitrile, a class of organic compounds recognized for their utility as versatile intermediates in the synthesis of a wide array of molecules, including carboxylic acids, amides, primary amines, and various heterocyclic structures. The inherent biological activity of some α-aryl nitriles has positioned them as valuable scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological relevance of this compound, based on available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | PubChem |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| CAS Number | 5351-07-5 | PubChem |

| Appearance | Not available | |

| Boiling Point | 111-113 °C (Predicted) | ChemicalBook |

| Density | 1.009 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| XLogP3 | 2.5 | PubChem[1] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process, starting from the commercially available 4-methoxybenzyl chloride.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxyphenylacetonitrile

This protocol is adapted from established procedures for the synthesis of arylacetonitriles from benzyl halides.

Materials:

-

4-Methoxybenzyl chloride

-

Sodium cyanide (NaCN)

-

Acetone (anhydrous)

-

Sodium iodide (NaI, catalytic amount)

-

Benzene

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzyl chloride, sodium cyanide (1.5 equivalents), and a catalytic amount of sodium iodide to anhydrous acetone.

-

Heat the reaction mixture to reflux and stir vigorously for 16-20 hours.

-

After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in benzene and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-methoxyphenylacetonitrile can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Proposed)

This proposed protocol is based on general methods for the alkylation of arylacetonitriles.

Materials:

-

4-Methoxyphenylacetonitrile

-

Methyl iodide (CH₃I)

-

Sodium amide (NaNH₂) or another suitable strong base

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenylacetonitrile in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add sodium amide (at least 2 equivalents) in portions.

-

Allow the mixture to stir at room temperature for a specified period to ensure the formation of the carbanion.

-

Cool the reaction mixture again in an ice bath and add methyl iodide (at least 2 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Data

As of the latest literature survey, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, based on the known spectra of structurally similar compounds, the following characteristic signals can be predicted.

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR | * ~7.3-7.5 ppm (d, 2H): Aromatic protons ortho to the quaternary carbon. |

-

~6.8-7.0 ppm (d, 2H): Aromatic protons meta to the quaternary carbon.

-

~3.8 ppm (s, 3H): Methoxy group protons.

-

~1.7 ppm (s, 6H): Methyl group protons. | | ¹³C NMR | * ~160 ppm: Aromatic carbon attached to the methoxy group.

-

~130 ppm: Quaternary aromatic carbon.

-

~128 ppm: Aromatic CH carbons ortho to the quaternary carbon.

-

~122 ppm: Nitrile carbon (C≡N).

-

~114 ppm: Aromatic CH carbons meta to the quaternary carbon.

-

~55 ppm: Methoxy carbon.

-

~40 ppm: Quaternary aliphatic carbon.

-

~25 ppm: Methyl carbons. | | FT-IR (cm⁻¹) | * ~2230-2250: C≡N stretching.

-

~2850-3000: C-H stretching (aliphatic and aromatic).

-

~1610, 1510, 1460: C=C stretching (aromatic).

-

~1250, 1030: C-O stretching (ether). | | Mass Spec (m/z) | * 175: M⁺ (Molecular ion).

-

160: [M-CH₃]⁺.

-

134: [M-C(CH₃)₂]⁺.

-

108: [M-C(CH₃)₂CN]⁺. |

Potential Biological Relevance and Applications

While no specific biological studies on this compound have been reported, the broader class of α-aryl nitriles is of significant interest in drug discovery and development. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

Potential as an Intermediate in Drug Synthesis

The structural motif of this compound makes it a potential intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up a wide range of possible chemical transformations.

Caption: Conceptual diagram illustrating the potential applications of α-aryl nitriles in drug discovery.

Cytotoxicity of Related Compounds

Studies on structurally related methoxyphenylacrylonitriles have demonstrated cytotoxic effects against various cancer cell lines. While these compounds possess an additional double bond compared to this compound, this data suggests that the methoxyphenyl nitrile moiety could be a pharmacophore worthy of further investigation in the context of anticancer drug development. The specific cytotoxic mechanisms and the signaling pathways involved for this class of compounds are yet to be fully elucidated.

Conclusion

This compound is a compound with potential utility as a synthetic intermediate in medicinal chemistry. While detailed experimental data for this specific molecule is currently limited in the public domain, its synthesis can be reasonably proposed based on established chemical principles. The broader class of α-aryl nitriles exhibits a range of biological activities, suggesting that further investigation into the properties and potential applications of this compound and its derivatives is warranted. Future research should focus on the development of a robust and scalable synthetic protocol, full spectroscopic characterization, and a thorough evaluation of its biological activity profile.

References

Stability and Storage of 2-(4-Methoxyphenyl)-2-methylpropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Methoxyphenyl)-2-methylpropanenitrile (CAS No. 5351-07-5). The information is compiled for use by professionals in research and drug development who require a thorough understanding of the compound's characteristics to ensure its integrity during storage and handling.

Chemical Properties and Stability Profile

This compound is a compound that is stable under recommended storage conditions[1]. However, its structural features—a nitrile group and a methoxy-substituted phenyl ring—suggest potential sensitivities to certain environmental factors. The stability of similar compounds, such as 2-Methoxy-2-methylpropanenitrile, can be compromised by strong acids, strong bases, and water, particularly at elevated temperatures. These conditions can lead to hydrolysis of the nitrile group or cleavage of the ether linkage[2]. For the structurally related 4-methoxyphenylacetonitrile, it is recommended to avoid strong oxidizing agents, bases, and strong reducing agents.

General Recommendations:

-

Storage Temperature: Room temperature is generally recommended[3][4]. For enhanced stability, particularly for long-term storage, a cool and dry location is advisable.

-

Atmosphere: The compound should be stored in a dry atmosphere. Containers must be sealed tightly to prevent moisture ingress[3].

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

While specific hazardous decomposition products for this compound are not documented, similar nitrile-containing compounds can emit toxic fumes of nitrogen oxides and cyanides upon decomposition by heat[5].

Quantitative Stability Data

Currently, there is a lack of publicly available quantitative stability data for this compound. To facilitate the systematic collection of such data, the following table template, based on International Council for Harmonisation (ICH) guidelines for stability testing, is provided. Researchers are encouraged to use this structure to record their findings.

| Storage Condition | Time Point | Assay (%) | Appearance | Related Substances (%) | Water Content (%) |

| Long-Term Storage | |||||

| 25°C ± 2°C / 60% RH ± 5% RH[6][7] | Initial | ||||

| 3 Months | |||||

| 6 Months | |||||

| 9 Months | |||||

| 12 Months | |||||

| 24 Months | |||||

| 36 Months | |||||

| Accelerated Storage | |||||

| 40°C ± 2°C / 75% RH ± 5% RH[6][7] | Initial | ||||

| 1 Month | |||||

| 3 Months | |||||

| 6 Months |

Experimental Protocol for Stability Testing

The following is a generalized protocol for assessing the stability of this compound, adapted from ICH guidelines.

Objective: To evaluate the stability of this compound under specified storage conditions over a defined period.

Materials:

-

This compound (minimum of three batches)[8]

-

Appropriate primary packaging (e.g., amber glass vials with inert caps)

-

ICH-compliant stability chambers

-

Analytical instrumentation for assessing purity and degradation (e.g., HPLC, GC, Karl Fischer titrator)

Methodology:

-

Sample Preparation: Package samples of this compound from at least three different batches into the selected primary packaging. Ensure the packaging is inert and provides adequate protection.

-

Initial Analysis (Time 0): Perform a complete analysis of the samples from each batch to determine their initial properties. This includes assay, purity (related substances), appearance, and water content.

-

Stability Storage: Place the packaged samples into stability chambers set to the desired long-term and accelerated storage conditions (as outlined in the table above)[6][7][9][10].

-

Time Point Testing: At each scheduled time point, remove a sufficient number of samples from the stability chambers and allow them to equilibrate to ambient temperature.

-

Analysis: Perform the same set of analytical tests as conducted at the initial time point.

-

Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time. Statistical analysis may be employed to determine a shelf-life or retest period[8].

Visualizations

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound based on the known reactivity of similar compounds. The primary routes of degradation are anticipated to be hydrolysis of the nitrile group and cleavage of the ether linkage.

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study of this compound.

Caption: General workflow for a stability study of a chemical compound.

References

- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 5351-07-5 [m.chemicalbook.com]

- 4. 104-47-2|4-Methoxyphenylacetonitrile|BLD Pharm [bldpharm.com]

- 5. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. q1scientific.com [q1scientific.com]

- 7. lejan-team.com [lejan-team.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

The Versatile Building Block: A Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

2-(4-Methoxyphenyl)-2-methylpropanenitrile is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules, including pharmacologically active compounds. Its unique structure, featuring a quaternary carbon center, a nitrile group, and a methoxy-substituted phenyl ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in the laboratory.

Introduction

Substituted phenylacetonitriles are a critical class of intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Among these, this compound stands out due to the synthetic handles it possesses. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a wide array of functional group transformations. The methoxyphenyl moiety is a common feature in many bioactive compounds, contributing to their pharmacological profiles. This guide will explore the synthesis of this building block and its subsequent elaboration into more complex structures.

Chemical Properties and Synthesis

This compound is a stable compound under standard laboratory conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5351-07-5 |

| Appearance | Not specified in readily available literature |

| Boiling Point | Not specified in readily available literature |

| Melting Point | Not specified in readily available literature |

The synthesis of this compound typically proceeds through a two-step sequence starting from the commercially available p-methoxyphenylacetonitrile.

Synthesis of the Precursor: p-Methoxyphenylacetonitrile

A reliable method for the synthesis of p-methoxyphenylacetonitrile involves the reaction of anisyl alcohol with hydrochloric acid to form anisyl chloride, which is then reacted with sodium cyanide.

Experimental Protocol: Synthesis of p-Methoxyphenylacetonitrile [1]

-

Materials: Anisyl alcohol, concentrated hydrochloric acid, granular calcium chloride, sodium cyanide, sodium iodide, dry acetone, benzene, anhydrous sodium sulfate.

-

Procedure:

-

In a 1-L flask equipped with a stirrer, 138 g (1 mole) of anisyl alcohol is mixed with 248 ml of concentrated hydrochloric acid.

-

The mixture is stirred vigorously for 15 minutes and then transferred to a separatory funnel.

-

The lower layer (anisyl chloride) is separated, dried over 20 g of granular calcium chloride for 30 minutes, and filtered.

-

In a 2-L three-necked round-bottomed flask fitted with a stirrer and reflux condenser, the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone are placed.

-

The mixture is heated under reflux with vigorous stirring for 16–20 hours.

-

After cooling, the mixture is filtered, and the solid is washed with 200 ml of acetone.

-

The combined filtrates are distilled to remove the acetone.

-

The residual oil is taken up in 300 ml of benzene and washed with three 100-ml portions of hot water.

-

The benzene solution is dried over anhydrous sodium sulfate, and the solvent is removed by distillation under reduced pressure.

-

The crude p-methoxyphenylacetonitrile is purified by distillation under reduced pressure.

-

-

Quantitative Data:

Synthesis of this compound

Generalized Experimental Protocol: Alkylation of p-Methoxyphenylacetonitrile

-

Materials: p-Methoxyphenylacetonitrile, sodium amide, liquid ammonia (or a high-boiling inert solvent like toluene), methyl iodide (or dimethyl sulfate), diethyl ether, ammonium chloride solution.

-

Procedure (Illustrative):

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, sodium amide (2.2 equivalents) is suspended in the chosen solvent (e.g., liquid ammonia or toluene).

-

A solution of p-methoxyphenylacetonitrile (1 equivalent) in an appropriate solvent (e.g., diethyl ether or toluene) is added dropwise to the stirred suspension at a suitable temperature (e.g., -33°C for liquid ammonia or room temperature for toluene).

-

The reaction mixture is stirred for a period to ensure complete formation of the anion.

-

Methyl iodide (or dimethyl sulfate, 2.2 equivalents) is then added dropwise, maintaining the reaction temperature.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of saturated ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation.

-

-

Expected Quantitative Data: Yields for such alkylations can vary but are often in the range of 60-80% depending on the specific conditions and substrate. Purity is typically assessed by GC-MS and NMR spectroscopy.

Key Reactions of this compound

The nitrile functionality of this compound is a versatile handle for further synthetic transformations, primarily hydrolysis to the carboxylic acid and reduction to the primary amine.

Hydrolysis to 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid.

Generalized Experimental Protocol: Hydrolysis of this compound

-

Acidic Hydrolysis:

-

Materials: this compound, concentrated sulfuric acid or hydrochloric acid, water.

-

Procedure: The nitrile is heated under reflux with an aqueous solution of a strong acid (e.g., 50% H₂SO₄) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and the carboxylic acid product is isolated by extraction with an organic solvent.

-

-

Basic Hydrolysis:

-

Materials: this compound, sodium hydroxide or potassium hydroxide, water, ethanol (as a co-solvent).

-

Procedure: The nitrile is heated under reflux with an aqueous or aqueous/ethanolic solution of a strong base (e.g., 20% NaOH). After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid, which is then collected by filtration or extraction.

-

-

Expected Quantitative Data: Hydrolysis of nitriles to carboxylic acids generally proceeds in high yields, often exceeding 80-90%.

Reduction to 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Generalized Experimental Protocol: Reduction of this compound with LiAlH₄ [2]

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 10% sodium hydroxide solution, ethyl acetate or dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0°C under a nitrogen atmosphere, a solution of the nitrile (1 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is monitored by TLC.

-

The mixture is cooled to 0°C, and the excess LiAlH₄ is quenched by the successive and careful dropwise addition of water, 10% NaOH solution, and then more water.

-

The resulting suspension is filtered through celite and washed with an organic solvent.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amine.

-

The product can be purified by column chromatography or distillation.

-

-

Expected Quantitative Data: The reduction of nitriles with LiAlH₄ is typically a high-yielding reaction, with yields often greater than 80%.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active molecules. The core structure is found in analogs of verapamil, a well-known calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias.[3][4][5]

Synthesis of Verapamil Analogs

The synthesis of verapamil and its analogs often involves the alkylation of a substituted phenylacetonitrile derivative. For instance, the synthesis of verapamil itself involves the condensation of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with an N-(3-chloropropyl)-N-methyl-N-(3,4-dimethoxyphenethyl)amine derivative in the presence of sodium amide. By analogy, this compound can serve as a starting point for the synthesis of novel verapamil analogs where one of the dimethoxyphenyl rings is replaced by a monomethoxyphenyl group.

The general synthetic strategy involves the deprotonation of the carbon alpha to the nitrile, followed by alkylation with a suitable aminoalkyl halide.

Logical Workflow for the Synthesis of Verapamil Analogs:

Caption: Synthetic pathway to Verapamil analogs.

Potential Role in Calcium Channel Modulation

Verapamil exerts its therapeutic effects by blocking L-type calcium channels.[6][7] The structural components of verapamil, including the substituted phenyl rings and the quaternary carbon center bearing the nitrile group, are crucial for its activity. It is therefore plausible that analogs synthesized from this compound would also exhibit activity as calcium channel modulators. The exploration of such analogs could lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles.

Signaling Pathway Context:

Caption: Proposed mechanism of action for Verapamil analogs.

Conclusion

This compound is a synthetically useful building block with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the versatility of its nitrile group allow for the construction of a diverse range of complex molecules. In particular, its application as an intermediate for the synthesis of verapamil analogs highlights its importance in the development of new cardiovascular drugs. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to utilize this compound in their own synthetic endeavors. Further exploration of the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Verapamil analogues with restricted molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Verapamil block of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

The 2-(4-Methoxyphenyl)-2-methylpropanenitrile Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(4-methoxyphenyl)-2-methylpropanenitrile core represents a significant "privileged scaffold" in medicinal chemistry. While the compound itself is primarily utilized as a versatile chemical intermediate, its structural motif is embedded within a multitude of biologically active molecules. This guide explores the potential applications of this scaffold, drawing insights from the pharmacological activities of its derivatives and related structures. We delve into its role in the synthesis of therapeutic agents, present quantitative data on the bioactivity of analogous compounds, and provide detailed experimental methodologies to facilitate further research and development in this promising area.

The 2-Aryl-2-methylpropanenitrile Scaffold: A Gateway to Bioactive Molecules

The 2-aryl-2-methylpropanenitrile scaffold, exemplified by this compound, offers a unique combination of steric and electronic properties that make it an attractive starting point for drug design. The methoxyphenyl group is a common feature in many successful drugs, often involved in key binding interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or be chemically transformed into other functional groups, providing a handle for further molecular elaboration.

This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS), as well as in oncology and infectious disease research. Its derivatives have been investigated as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Quantitative Biological Data of Structurally Related Compounds

While direct and extensive biological data for derivatives of this compound are not widely published, the analysis of structurally similar compounds provides valuable insights into the potential of this chemical class. The following tables summarize the in vitro activities of selected molecules that share key structural features with our core scaffold.

Table 1: Antimicrobial and Cytotoxic Activity of a Related Acrylonitrile Derivative

| Compound | Target Organism/Cell Line | Activity Metric | Value |

| 3-(4-methoxyphenyl)-2-phenylacrylonitrile | S. aureus | Inhibition Zone | 14 mm |

| B. subtilis | Inhibition Zone | 13 mm | |

| M. luteus | Inhibition Zone | 14 mm | |

| E. coli | Inhibition Zone | 13 mm | |

| P. aeruginosa | Inhibition Zone | 13 mm | |

| A549 (Lung Cancer) | IC50 (48h) | > 500 µM | |

| MCF-7 (Breast Cancer) | IC50 (48h) | Not Determined |

Data extracted from a study on methoxy-substituted aryl acrylonitrile derivatives.[1]

Table 2: Enzyme Inhibitory Activity of a Structurally Analogous Benzamide

| Compound | Target Enzyme | Activity Metric | Value |

| 2-methoxy-N-(...)-benzamide derivative (Compound 21) | Hedgehog Signaling Pathway (Smo receptor) | IC50 | < 10 nM |

Data from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of derivatives of the this compound scaffold.

Representative Synthesis of a 2-Aryl-2-methylpropanenitrile Derivative

This protocol describes a general method for the α-arylation of a nitrile, a key step in the synthesis of many derivatives of the target scaffold.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

2-Methylpropanenitrile

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., XPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and the ligand.

-

Add the aryl halide and 2-methylpropanenitrile to the flask.

-

Add the base.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-2-methylpropanenitrile derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: A generalized workflow for drug discovery using a privileged scaffold.

References

An In-Depth Technical Guide to the Hazards and Safety Precautions for 2-(4-Methoxyphenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the hazards associated with 2-(4-Methoxyphenyl)-2-methylpropanenitrile (CAS No. 5351-07-5), a chemical intermediate of interest in pharmaceutical and chemical research. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the toxicological underpinnings and chemical reactivity that inform best practices for safe handling, storage, and disposal. It is intended to equip researchers, scientists, and drug development professionals with the knowledge to implement a robust safety protocol when working with this and structurally related aryl nitrile compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 111-113 °C | |

| Density | 1.009 ± 0.06 g/cm³ (Predicted) |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these classifications is the first step in establishing a safe working environment.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[1][2]

The Causality Behind the Hazards: A Toxicological Perspective

The primary toxicological concern with many nitrile compounds, including this compound, is their potential to release cyanide in the body.[3] This metabolic process is the underlying reason for the "Harmful if swallowed" classification.

-

Metabolic Activation to Cyanide: The toxicity of many nitriles is largely attributed to the in vivo metabolic release of cyanide.[4] This biotransformation is primarily mediated by the cytochrome P450 enzyme system in the liver.[5][6][7] The enzymes catalyze the oxidation of the carbon atom adjacent to the nitrile group (the α-carbon). For nitriles with a hydrogen atom on the α-carbon, this leads to the formation of a cyanohydrin, which can then decompose to release hydrogen cyanide (HCN). While this compound has a quaternary α-carbon (lacking a hydrogen atom), which is expected to prevent cyanide release via this specific pathway, the general toxicity of nitriles warrants caution.[8] The "Harmful if swallowed" classification suggests that other metabolic pathways or direct toxicity of the molecule may be at play.

-

Local Irritation: The skin, eye, and respiratory irritation properties are likely due to the chemical nature of the molecule itself, which can interact with and damage epithelial tissues upon direct contact.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Containment: Use of a glove box may be appropriate for handling larger quantities or for procedures with a high risk of aerosolization.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Nitrile gloves are a common choice in laboratory settings.[9][10][11][12] However, it is crucial to understand their limitations. Thin, disposable nitrile gloves offer splash protection but should be changed immediately upon contamination. For prolonged or immersive contact, heavier-duty gloves may be necessary. Always consult the glove manufacturer's chemical resistance data for specific breakthrough times.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.

-

Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

-

Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. A proper fit test and training are essential for effective respiratory protection.

Workflow for Safe Handling

Sources

- 1. This compound | C11H13NO | CID 219166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]

- 4. Structural considerations in the metabolism of nitriles to cyanide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]